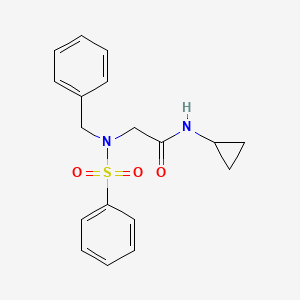![molecular formula C12H12N2O4S2 B5541374 4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)
4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide often involves reactions of key precursor molecules. For example, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which are structurally related, by reacting 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of compounds in this category can be complex and unique. For instance, Ramazani et al. (2011) studied a similar compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, using X-ray diffraction, confirming its structure with various spectroscopic methods (Ramazani et al., 2011).
Chemical Reactions and Properties
Sulfonamide-derived compounds, like the one , often exhibit interesting chemical reactions and properties. Chohan and Shad (2011) synthesized and characterized sulfonamide-derived new ligands and their transition metal complexes, revealing insights into the bonding and structure of these compounds (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of such compounds are often determined through various spectroscopic and analytical techniques. For instance, Bertolasi et al. (1993) analyzed the crystal structures of 4-aminophenyl 4-X-phenyl sulfones, revealing details about their charge redistribution and geometric constancy (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be intricate. For instance, Ulus et al. (2013) synthesized 4-Amino-N-(4-sulfamoylphenyl)benzamide and investigated its inhibition activity against carbonic anhydrase isoforms, illustrating the compound's potential biological interactions (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Wissenschaftliche Forschungsanwendungen
Novel Polymer Synthesis and Characterization
A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) focuses on the synthesis of novel thermally stable polyimides using a diamine with built-in sulfone, ether, and amide structure. This research showcases the preparation of a diamine (SEAD) that reacts with aromatic dianhydrides to produce poly(sulfone ether amide imide)s with promising thermal and mechanical properties for advanced material applications Mehdipour‐Ataei, Sarrafi, & Hatami, 2004.
Anticancer Compound Development
Ravichandiran et al. (2019) explored the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Their research demonstrated that certain synthesized compounds exhibit potent cytotoxic activity against human cancer cell lines, indicating potential therapeutic applications in cancer treatment Ravichandiran et al., 2019.
Environmental Applications
The degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 was studied by Ricken et al. (2013). They discovered an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation, suggesting a novel microbial strategy to eliminate sulfonamide antibiotics from the environment, which is crucial for addressing antibiotic resistance propagation Ricken et al., 2013.
Development of Sulfonamide Inhibitors
A study by Scozzafava, Menabuoni, Mincione, and Supuran (2002) involved the synthesis of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails. These compounds showed strong affinity toward carbonic anhydrase isozymes and possessed long-lasting, topical intraocular pressure-lowering properties, offering a new approach to developing antiglaucoma drugs Scozzafava et al., 2002.
Novel Nanofiltration Membrane Development
Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions. These membranes, enhanced by sulfonated aromatic diamine monomers, showed increased water permeability without compromising dye rejection, highlighting their potential in water purification processes Liu et al., 2012.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-13-12(16)11-6-10(7-19-11)20(17,18)14-8-2-4-9(15)5-3-8/h2-7,14-15H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJHRDDNWFNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)
![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)
![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)
![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)
![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)
![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)
